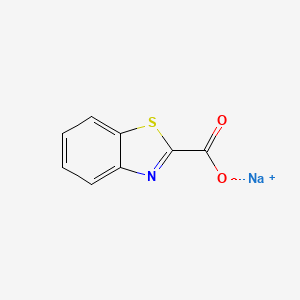

Sodium 1,3-benzothiazole-2-carboxylate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;1,3-benzothiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S.Na/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSQSHFCYABLKZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4NNaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Benzothiazole 2 Carboxylate and Its Analogues

Classical and Conventional Synthetic Approaches

The primary and most historic route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with a suitable substrate that provides the C2 carbon of the thiazole (B1198619) ring. This approach is valued for its reliability and adaptability.

The reaction of 2-aminothiophenol with 1,2-biselectrophilic compounds such as diethyl oxalate (B1200264) provides a direct pathway to benzothiazoles bearing a carboxylate functionality at the 2-position. For instance, the condensation of 2-aminothiophenol with diethyl oxalate upon heating leads to the formation of ethyl 2-benzothiazolecarboxylate. ekb.eg This reaction typically proceeds by an initial nucleophilic attack of the amino group on one of the carbonyls, followed by cyclization involving the thiol group and subsequent dehydration.

One reported method involves heating 2-aminothiophenol with diethyl oxalate at 110°C for 4 hours to yield ethyl benzothiazole-2-carboxylate. ekb.eg Another protocol describes the synthesis of the same compound by refluxing the reactants in water. ekb.eg A similar condensation has been reported to afford the product in yields ranging from 53% after 4 hours of reflux to 92% after 8 hours of reflux. nih.gov

Table 1: Synthesis of Ethyl 2-Benzothiazolecarboxylate from Diethyl Oxalate

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol, Diethyl Oxalate | Heating at 110°C, 4h | Ethyl 2-Benzothiazolecarboxylate | - | ekb.eg |

| 2-Aminothiophenol, Diethyl Oxalate | Reflux in water | Ethyl 2-Benzothiazolecarboxylate | - | ekb.eg |

| 2-Aminothiophenol, Diethyl Oxalate | Mild reflux, 4h | Ethyl 2-Benzothiazolecarboxylate | 53% | nih.gov |

| 2-Aminothiophenol, Diethyl Oxalate | Reflux, 8h | Ethyl 2-Benzothiazolecarboxylate | 92% | nih.gov |

A widely used method for synthesizing 2-substituted benzothiazoles is the direct condensation of 2-aminothiophenol with carboxylic acids or their derivatives. researchgate.net This reaction often requires a dehydrating agent or catalyst and elevated temperatures. Polyphosphoric acid (PPA) is a classic medium for this transformation, facilitating both condensation and cyclization. figshare.com For example, heating 2-aminothiophenol with various fatty acids or aromatic carboxylic acids in the presence of PPA yields the corresponding 2-alkyl or 2-aryl benzothiazoles. researchgate.net

Modern variations employ catalysts to achieve milder reaction conditions. A heterogeneous mixture of methanesulfonic acid and silica (B1680970) gel has been used for the condensation of 2-aminothiophenol with both aliphatic and aromatic carboxylic acids at 140°C, providing good to excellent yields (70-92%). figshare.commdpi.com Microwave irradiation has also been successfully applied to promote the solvent-free condensation of carboxylic acids with 2-aminothiophenol, offering a rapid and efficient alternative. researchgate.netijpsr.com

Table 2: Catalysts and Conditions for Condensation with Carboxylic Acids

| Carboxylic Acid Type | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|

| Aliphatic/Aromatic | MeSO₃H/SiO₂, 140°C, 2-12h | 70-92% | figshare.commdpi.com |

| Various Benzoic Acids | Microwave, solvent-free | Good | ijpsr.com |

| N-protected Amino Acids | Molecular Iodine, solvent-free, 20-25 min | 54-98% | mdpi.com |

| Aromatic Carboxylic Acids | Samarium(III) triflate, aqueous media | 72-92% | figshare.com |

The condensation of 2-aminothiophenol with aldehydes is one of the most common methods for preparing 2-aryl and 2-alkyl benzothiazoles. The reaction mechanism typically involves the formation of a Schiff base intermediate (an imine), which then undergoes intramolecular cyclization and subsequent oxidation to the benzothiazole (B30560). A variety of catalysts and oxidizing agents can be used to facilitate this process.

Numerous catalytic systems have been developed to improve efficiency and environmental friendliness. These include H₂O₂/HCl in ethanol (B145695) at room temperature, which gives excellent yields (85-94%) in a short time. mdpi.commdpi.com Other "green" approaches utilize catalysts like ammonium (B1175870) chloride (NH₄Cl) in a methanol-water mixture or employ solvent-free conditions. mdpi.com The reaction is versatile, tolerating a wide range of substituents on the aldehyde. mdpi.com Ketones can also be used as substrates, though they are generally less reactive than aldehydes. ekb.eg

Table 3: Selected Methods for Condensation with Aldehydes

| Aldehyde Type | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|

| Aromatic Aldehydes | H₂O₂/HCl, Ethanol, RT, 1h | 85-94% | mdpi.commdpi.com |

| Benzaldehyde | NH₄Cl, Methanol/Water, RT, 1h | High | mdpi.com |

| Aromatic Aldehydes | [pmIm]Br (ionic liquid), Microwave | - | organic-chemistry.org |

| Aryl Aldehydes | Air/DMSO, catalyst-free | Good to Excellent | organic-chemistry.org |

| Aliphatic/Aromatic | Zn(OAc)₂·2H₂O, solvent-free, 80°C, 30-60 min | 67-96% | mdpi.com |

Acyl chlorides and nitriles serve as effective electrophiles for the synthesis of 2-substituted benzothiazoles. Acyl chlorides react readily with 2-aminothiophenol, often under mild conditions, to form an intermediate amide, which then cyclizes. Silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) has been used as an efficient catalyst for this reaction under solvent-free conditions. mdpi.com

Nitriles, being less electrophilic, typically require metal catalysis for the condensation to proceed efficiently. A copper-catalyzed method has been reported for the formation of 2-substituted benzothiazoles from the condensation of 2-aminobenzenethiols with a wide range of nitriles, providing excellent yields. mdpi.comorganic-chemistry.org

An alternative approach to obtaining benzothiazoles with an oxidized C2 substituent is through the transformation of an existing benzothiazole derivative. The oxidation of the methyl group in 2-methylbenzothiazole (B86508) is a key example. Gas-phase oxidation by hydroxyl (OH) radicals, a process relevant in atmospheric chemistry, has been studied extensively. nih.govresearchgate.net This reaction proceeds via hydrogen abstraction from the methyl group, followed by a series of steps involving molecular oxygen (O₂) and nitrogen oxides (NOx) to yield 2-formylbenzothiazole (an aldehyde) as a major product. nih.govresearchgate.net While this research primarily focuses on atmospheric degradation, the underlying chemical transformation from a methyl to a formyl group represents a viable synthetic strategy. Further oxidation of the resulting aldehyde would lead to the desired carboxylic acid.

Ester Hydrolysis for Carboxylic Acid Formation

The formation of 1,3-benzothiazole-2-carboxylic acid from its corresponding esters is a fundamental and widely employed synthetic transformation. This process, known as hydrolysis, involves the cleavage of the ester bond to yield the parent carboxylic acid and an alcohol. The reaction can be effectively catalyzed by either an acid or a base, with base-catalyzed hydrolysis, or saponification, being the more common and often irreversible method. chemguide.co.ukmasterorganicchemistry.com

In a typical laboratory procedure for base-catalyzed hydrolysis, the benzothiazole ester, such as ethyl or methyl 1,3-benzothiazole-2-carboxylate (B13909208), is heated under reflux with a dilute aqueous solution of a strong base, most commonly sodium hydroxide (B78521) (NaOH). chemguide.co.uk The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the alkoxide (e.g., ethoxide or methoxide) as the leaving group. The resulting carboxylic acid is immediately deprotonated by the strong base present in the reaction mixture to form the highly stable carboxylate salt, in this case, sodium 1,3-benzothiazole-2-carboxylate. masterorganicchemistry.com This final acid-base step renders the reaction essentially irreversible. masterorganicchemistry.com

To isolate the final product as 1,3-benzothiazole-2-carboxylic acid, the reaction mixture, after cooling, is subjected to an acidic workup. A strong acid, such as hydrochloric acid (HCl), is added to protonate the carboxylate salt, precipitating the carboxylic acid, which can then be collected by filtration and purified, often through recrystallization. operachem.com

Acid-catalyzed hydrolysis, while also a viable method, is a reversible process. chemguide.co.uklibretexts.org This reaction is typically carried out by heating the ester with a large excess of water in the presence of a strong acid catalyst. libretexts.org To drive the equilibrium towards the products (carboxylic acid and alcohol), a significant excess of water is required. chemguide.co.uk

Advanced and Sustainable Synthetic Strategies

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazole derivatives, aiming to develop more environmentally friendly, efficient, and safer chemical processes.

Green Chemistry Principles in Benzothiazole Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. thieme-connect.de Key principles include the use of renewable feedstocks, the development of catalytic reactions, the use of safer solvents, and the design of energy-efficient processes. chemrxiv.org In the context of benzothiazole synthesis, this has led to the exploration of alternative energy sources, novel catalytic systems, and environmentally benign reaction media.

The use of non-conventional energy sources like microwave irradiation and ultrasound has been shown to significantly accelerate the synthesis of benzothiazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orggoogle.com

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. organic-chemistry.orgscbt.com This technique has been successfully applied to the condensation of 2-aminothiophenols with various carbonyl compounds to yield benzothiazoles. organic-chemistry.org The benefits include a significant reduction in reaction time, from hours to minutes, and often improved product yields. organic-chemistry.org

Ultrasound-assisted synthesis, or sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. google.com This process generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates. google.com Several studies have reported the efficient synthesis of 2-substituted benzothiazoles under ultrasound irradiation, often at room temperature and under solvent-free conditions, highlighting the energy efficiency and environmental benefits of this method. masterorganicchemistry.commnstate.edu

The following table summarizes selected examples of microwave and ultrasound-assisted synthesis of benzothiazole analogues.

| Entry | Reactants | Energy Source | Catalyst/Conditions | Product | Yield (%) | Time | Ref |

| 1 | 2-Aminothiophenol, Benzaldehyde | Microwave (160 W) | Anhydrous Ethanol | 2-Phenylbenzothiazole | - | 1-1.5 min | organic-chemistry.org |

| 2 | 2-Aminothiophenol, Aldehydes | Ultrasound | Sulfated tungstate, Solvent-free | 2-Substituted benzothiazoles | Excellent | - | |

| 3 | 2-Aminothiophenol, Aldehydes | Ultrasound | None, Solvent-free | 2-Substituted benzothiazoles | 65-83 | 20 min | google.com |

One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. acs.org Consequently, performing reactions under solvent-free conditions or in environmentally benign solvents like water is highly desirable.

Solvent-free reactions, often conducted by grinding the reactants together or by heating a neat mixture, can lead to improved efficiency, easier product isolation, and reduced waste generation. acs.org Several protocols for the synthesis of benzothiazoles from 2-aminothiophenols and aldehydes or acyl chlorides have been developed under solvent-free conditions, sometimes in conjunction with microwave or ultrasound irradiation. acs.org

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reactants often have low solubility in water, "on-water" catalysis, where the reaction occurs at the oil-water interface, can lead to significant rate enhancements. The synthesis of benzothiazoles via the condensation of 2-aminothiophenols with aldehydes has been successfully demonstrated in water, often with the aid of a catalyst.

Below is a table showcasing examples of solvent-free and aqueous medium reactions for benzothiazole synthesis.

| Entry | Reactants | Medium | Catalyst/Conditions | Product | Yield (%) | Ref |

| 1 | 2-Aminothiophenol, Aromatic benzoyl chlorides | Solvent-free | Room temperature | 2-Arylbenzothiazoles | Good to Excellent | acs.org |

| 2 | 2-Aminothiophenol, Aldehydes | Water | p-Toluenesulfonic acid (PTSA) | 2-Substituted benzothiazoles | - | |

| 3 | 2-Aminothiophenol, Aldehydes | Water | Rice husk-derived activated carbon | 2-Arylbenzothiazoles | High | |

| 4 | 2-Aminophenol, Benzaldehyde | Solvent-free | Brønsted acidic ionic liquid gel, 130 °C | 2-Phenylbenzoxazole | High |

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, utilizing light energy to drive chemical reactions under mild conditions. chemguide.co.uk This approach often employs a photocatalyst that can absorb visible light and initiate electron transfer processes, leading to the formation of reactive radical intermediates.

The synthesis of benzothiazoles has been achieved through various visible-light-mediated pathways. One common strategy involves the intramolecular cyclization of thioanilides. operachem.com In these reactions, a photocatalyst, such as a ruthenium or iridium complex, or even an organic dye like eosin (B541160) Y or riboflavin, absorbs light and initiates a single-electron transfer (SET) process, ultimately leading to the formation of a C-S bond and the benzothiazole ring system. chemguide.co.ukoperachem.com A significant advantage of these methods is the use of ambient conditions and often air as a sustainable oxidant. operachem.com

Some visible-light-driven syntheses of benzothiazoles have also been developed that operate without the need for an external photocatalyst. In some cases, an in situ-generated disulfide from 2-aminothiophenol can act as a photosensitizer, absorbing light and promoting the reaction.

The table below presents examples of photoredox and visible-light-driven benzothiazole syntheses.

| Entry | Starting Material | Light Source | Catalyst/Conditions | Product | Yield (%) | Ref |

| 1 | Thioanilides | Visible light | Ru(bpy)₃²⁺, O₂ (aerobic) | 2-Substituted benzothiazoles | - | operachem.com |

| 2 | 2-Aminothiophenols, Aldehydes | Blue LED (12W) | Air atmosphere, no external catalyst | 2-Substituted benzothiazoles | Good | operachem.com |

| 3 | Thiobenzanilides | Visible light | Riboflavin, K₂S₂O₈ | 2-Substituted benzothiazoles | Good to Excellent | operachem.com |

| 4 | 2-Aminothiophenol, Aldehydes | Visible light | In situ-generated disulfide, O₂ | 2-Substituted benzothiazoles | Good to Excellent |

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, recyclability, and often enhanced stability compared to their homogeneous counterparts. Nanocatalysts, with their high surface-area-to-volume ratio, can exhibit exceptional catalytic activity and selectivity. libretexts.org

In the synthesis of benzothiazoles, a variety of solid-supported catalysts and nanocatalysts have been employed. These include metal oxides, zeolites, silica-supported acids, and magnetic nanoparticles functionalized with catalytic species. For instance, silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) has been used as an efficient and reusable catalyst for the reaction of acyl chlorides with 2-aminothiophenol under solvent-free conditions. operachem.com

Magnetic nanocatalysts, such as Fe₃O₄ nanoparticles functionalized with a catalytically active species (e.g., copper), are particularly attractive as they can be easily recovered from the reaction mixture using an external magnet. libretexts.org This simplifies the work-up procedure and allows for multiple reuse cycles of the catalyst without significant loss of activity. libretexts.org

The following table provides examples of the use of heterogeneous and nanocatalysts in benzothiazole synthesis.

| Entry | Reactants | Catalyst | Medium | Product | Yield (%) | Ref |

| 1 | 2-Aminothiophenol, Acyl chlorides | NaHSO₄-SiO₂ | Solvent-free | Benzothiazole derivatives | - | operachem.com |

| 2 | 2-Aminothiophenol, Aromatic aldehydes | Fe₃O₄@Pyl-Cu nanocatalyst | Ethanol | 2-Arylbenzothiazoles | Very Good | libretexts.org |

| 3 | 2-Aminothiophenol, Aromatic aldehydes | SnP₂O₇ | - | 2-Arylbenzothiazoles | 87-95 | thieme-connect.de |

| 4 | 2-Iodoaniline, Aromatic aldehydes, Thiourea | Fe₃O₄-Serine-CuI nanocatalyst | Water | 2-Substituted benzothiazoles | High |

Organic Electrosynthesis Approaches

Organic electrosynthesis is emerging as a powerful, green, and efficient alternative to traditional synthetic methods. researchgate.net By using electricity to drive chemical reactions, it often allows for milder reaction conditions, reduces the need for chemical oxidants or reductants, and can offer unique selectivity. In the context of benzothiazole synthesis, electrochemical methods have been successfully employed for the intramolecular cyclization of thioamides.

One notable approach involves the catalyst-free and supporting electrolyte-free electrochemical synthesis of benzothiazoles from arylthioamides. This method utilizes a flow electrochemical reactor, which facilitates easy scaling of the reaction and leads to good to excellent yields with high current efficiencies. chemrxiv.org The mechanism proceeds via the electrochemical oxidation of the arylthioamide, generating a radical cation that undergoes intramolecular cyclization to form the benzothiazole ring. This process is highly efficient and environmentally benign. chemrxiv.org

Another electrosynthetic strategy focuses on the C-H thiolation routes for producing 2-aminobenzothiazole (B30445) derivatives. For instance, the reaction of anilines with ammonium thiocyanate (B1210189) can be mediated electrochemically using sodium bromide as both an electrolyte and a brominating agent, proceeding at room temperature to afford the desired products in moderate to good yields. researchgate.net While these methods have been primarily demonstrated for 2-amino or 2-substituted benzothiazoles, the principles of electrochemically-induced cyclization of appropriately substituted precursors represent a promising avenue for the direct synthesis of the 1,3-benzothiazole-2-carboxylate scaffold.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. Several MCRs have been developed for the synthesis of complex heterocyclic systems incorporating the benzothiazole core.

For example, a one-pot, three-component reaction has been developed for the synthesis of pyrimido[2,1-b] nih.govnih.govbenzothiazole derivatives. This reaction involves the condensation of arylglyoxals, 2-aminobenzothiazole, and a 1,3-dicarbonyl compound (such as Meldrum's acid or barbituric acid) in acetic acid. The process proceeds through an initial reaction between the arylglyoxal and the dicarbonyl compound, followed by a Michael addition of 2-aminobenzothiazole and subsequent cyclization to yield the fused heterocyclic system. chemrxiv.org

Another example is the assembly of benzothiazole-triazepine hybrid molecules through a cascade multicomponent reaction. acs.org These reactions highlight the utility of using functionalized benzothiazoles as building blocks in MCRs to access diverse and complex molecular architectures. While direct MCRs for the synthesis of the simple 1,3-benzothiazole-2-carboxylate are not extensively documented, the MCR strategy remains a powerful tool for building upon this core scaffold. acs.org

Derivatization Strategies of the 1,3-Benzothiazole-2-carboxylate Scaffold

The 1,3-benzothiazole-2-carboxylate scaffold offers multiple sites for chemical modification, allowing for the systematic tuning of its physicochemical properties. Key derivatization strategies include transformations of the carboxylate group, substitution on the fused benzene (B151609) ring, and the construction of larger hybrid molecules.

Modification of the Carboxylate Group (e.g., esterification, amidation)

The carboxylate group at the C2-position is a prime handle for derivatization through common transformations such as esterification and amidation. These reactions allow for the introduction of a wide array of functional groups, enabling the development of compound libraries for various applications.

Esterification can be achieved using standard methods. The Fischer esterification, involving the reaction of 1,3-benzothiazole-2-carboxylic acid with an alcohol under acidic catalysis, is a classic and effective approach. masterorganicchemistry.com Alternatively, coupling agents can be used to facilitate ester bond formation under milder conditions. For instance, the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can effectively couple the carboxylic acid with alcohols. inpressco.com This method is particularly useful for more sensitive substrates. inpressco.com

Amidation is another crucial modification. The most direct route involves activating the carboxylic acid followed by reaction with a primary or secondary amine. A common laboratory-scale method is the conversion of the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ajol.info The resulting highly reactive 1,3-benzothiazole-2-carbonyl chloride can then be treated with an amine to form the desired amide. Modern peptide coupling reagents (e.g., HATU, HOBt) also provide efficient, one-pot methods for direct amidation from the carboxylic acid, minimizing the need for harsh intermediates. mdpi.com Furthermore, direct C-H amidation of the benzothiazole C2-H bond using thermal or light-mediated methods has been developed, offering an alternative route to C2-carboxamides. rsc.orgrsc.org

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

|---|---|---|---|

| Fischer Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester (R-COOR') | Equilibrium-driven; requires excess alcohol or water removal. masterorganicchemistry.com |

| Steglich Esterification | Alcohol (R-OH), DCC, DMAP (cat.) | Ester (R-COOR') | Mild conditions; suitable for sensitive substrates. inpressco.com |

| Amidation via Acyl Chloride | 1) SOCl₂ or (COCl)₂; 2) Amine (R₂'NH) | Amide (R-CONR₂') | Highly reactive intermediate; versatile for many amines. ajol.info |

| Peptide Coupling | Amine (R₂'NH), Coupling Agent (e.g., HATU, HOBt) | Amide (R-CONR₂') | Mild, one-pot procedure with high yields. mdpi.com |

Substitution on the Benzene Ring

Functionalization of the benzene portion of the benzothiazole ring allows for modulation of electronic properties and provides attachment points for further structural elaboration. The benzothiazole nucleus is generally electron-deficient, which deactivates the benzene ring towards standard electrophilic aromatic substitution. Consequently, forcing conditions are often required, and functionalization typically occurs at the C4, C6, and C7 positions.

Modern synthetic methods, particularly transition metal-catalyzed C-H functionalization, have provided more controlled and regioselective pathways for substitution. For instance, a ruthenium-assisted meta-nitration of 2-aryl benzothiazoles has been reported, demonstrating a selective functionalization that can be difficult to achieve with classical methods. researchgate.net

Another powerful strategy is C-H borylation, which installs a versatile boronic ester handle onto the ring. While extensively studied on the related 2,1,3-benzothiadiazole (B189464) (BTD) scaffold, the principles are applicable to benzothiazoles. nih.govnih.gov Iridium-catalyzed C-H borylation can provide access to borylated benzothiazoles, which can then undergo a wide range of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, heteroaryl, or alkynyl groups. nih.govnih.gov The carboxylate group itself can act as a directing group in some C-H activation reactions, potentially enabling regioselective functionalization at the C7 position. nih.gov

| Reaction Type | Strategy | Typical Reagents | Position(s) Functionalized | Reference |

|---|---|---|---|---|

| Nitration | Directed Electrophilic Substitution | Ru-catalyst, Nitrating agent | meta-position relative to directing group | researchgate.net |

| Borylation | Iridium-catalyzed C-H Activation | [Ir(OMe)COD]₂, B₂(pin)₂ | C4, C5, C6, C7 (regioselectivity varies) | nih.govnih.gov |

| Arylation | Palladium-catalyzed C-H Activation | Pd(OAc)₂, Iodoarenes, Ag₂O | C2 (on thiazole ring) | chemrxiv.org |

| Halogenation | Decarboxylative Halogenation | Halogen source (e.g., NBS, NCS) | Position of original carboxyl group | acs.org |

Formation of Hybrid Molecules

Connecting the 1,3-benzothiazole-2-carboxylate scaffold to other heterocyclic systems is a common strategy in medicinal chemistry to create "hybrid molecules" that may exhibit synergistic or novel biological activities. This is typically achieved by using the carboxylate group, or a derivative thereof, as a linker.

One approach involves the amidation or esterification of the C2-carboxylate with a functionalized heterocycle. For example, 2-(4-aminophenyl)benzothiazole can be acylated with chloroacetyl chloride, and the resulting chloroacetamide can be reacted with substituted piperazines to yield benzothiazole-piperazine hybrids. nih.gov

Another strategy involves multistep sequences to build a new heterocyclic ring onto a benzothiazole precursor. Starting from 2-mercaptobenzothiazole, alkylation with ethyl chloroacetate, followed by hydrazinolysis, provides a key hydrazide intermediate. This intermediate can then be cyclized with reagents like carbon disulfide to form benzothiazole-1,3,4-oxadiazole hybrids. nih.gov Similarly, reaction of aminophenyl-substituted benzothiazoles with propargyl bromide followed by a click-chemistry cyclization with aryl azides leads to the formation of benzothiazole-1,2,3-triazole hybrids. nih.gov These examples underscore the modularity of the benzothiazole scaffold in constructing complex, multifunctional molecules.

| Hybrid Molecule Type | Linking Strategy | Key Precursors | Reference |

|---|---|---|---|

| Benzothiazole-Piperazine | Amide bond formation | 2-(4-aminophenyl)benzothiazole, Chloroacetyl chloride, Piperazines | nih.gov |

| Benzothiazole-1,3,4-Oxadiazole | Hydrazide cyclization | 2-Mercaptobenzothiazole, Ethyl chloroacetate, Hydrazine, CS₂ | nih.gov |

| Benzothiazole-1,2,3-Triazole | Click chemistry (cycloaddition) | 2-(4-aminophenyl)benzothiazole, Propargyl bromide, Aryl azides | nih.gov |

| Benzothiazole-β-Lactam | [2+2] Cycloaddition | (Benzothiazol-2-yl)phenoxyacetic acids, Schiff bases | nih.gov |

| Imidazo[2,1-b]benzothiazole | Multicomponent Reaction | 2-Aminobenzothiazole, Indole-3-carbaldehyde, Arylisonitriles | nih.gov |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of Sodium 1,3-benzothiazole-2-carboxylate (B13909208) by mapping the chemical environments of its constituent hydrogen and carbon atoms.

The ¹H NMR spectrum of Sodium 1,3-benzothiazole-2-carboxylate is characterized by signals in the aromatic region, corresponding to the four protons on the fused benzene (B151609) ring. The exact chemical shifts (δ) are influenced by the solvent but typically appear between 7.0 and 8.5 ppm. Protons on the benzothiazole (B30560) substructure generally exhibit predictable patterns: a triplet and a multiplet are often observed for the central protons, flanked by two doublets for the outer protons. nih.gov For instance, in related benzothiazole structures, aromatic protons have been observed in ranges such as 7.31–7.33 ppm (triplet), 7.42–7.46 ppm (multiplet), and 7.76–8.01 ppm (two doublets). nih.gov The absence of a broad signal above 10 ppm, which would be characteristic of a carboxylic acid proton (–COOH), confirms the deprotonated carboxylate (–COO⁻) state of the molecule. princeton.edu

Table 1: Expected ¹H NMR Chemical Shifts for the Aromatic Protons of this compound

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 7.0 - 8.5 | Multiplet |

Note: Data is inferred from spectral information for structurally similar benzothiazole derivatives. Specific shifts can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides a detailed carbon map of the molecule. Key signals include those from the aromatic carbons of the benzothiazole ring and a distinct signal for the carboxylate carbon. The carboxylate carbon (–COO⁻) is typically observed in the range of 165–190 ppm. oregonstate.edu In a similar benzothiazole derivative containing a carboxylic acid, the carboxyl carbon appeared at 167.28 ppm. kuleuven.be The carbons of the fused benzene and thiazole (B1198619) rings are expected to resonate between 110 and 165 ppm. nih.govmdpi.com For example, in the parent compound 1,3-benzothiazole-2-carboxylic acid, signals for the aromatic carbons are well-documented. nih.gov The specific chemical shifts confirm the carbon skeleton and the presence of the carboxylate functional group.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Expected Chemical Shift (δ, ppm) |

| Carboxylate (C=O) | 165 - 190 |

| Aromatic C | 110 - 165 |

Note: Data is inferred from typical ranges for carboxylates and spectral data for related benzothiazole compounds. oregonstate.edukuleuven.bemdpi.com

Vibrational Spectroscopy for Molecular Analysis

Vibrational spectroscopy techniques, including FT-IR and FT-Raman, probe the vibrational modes of the molecule's bonds, offering critical information about its functional groups.

The FT-IR spectrum of this compound is dominated by the characteristic bands of the carboxylate group. The most telling feature is the absence of the C=O stretching band of a carboxylic acid (typically ~1700 cm⁻¹) and the appearance of two strong, distinct peaks:

Asymmetric carboxylate stretch (ν_as(COO⁻)): A very strong band typically found in the 1540–1650 cm⁻¹ region. spectroscopyonline.com

Symmetric carboxylate stretch (ν_s(COO⁻)): A strong band located in the 1360–1450 cm⁻¹ region. spectroscopyonline.com

Calculated values for sodium carboxylate place these bands around 1520.8 cm⁻¹ and 1361.2 cm⁻¹, respectively. The spectrum also displays vibrations characteristic of the benzothiazole ring, such as C=C stretching around 1460 cm⁻¹ and C=N stretching near 1640 cm⁻¹. researchgate.net Other bands corresponding to aromatic C-H bending can be observed at lower wavenumbers. researchgate.netresearchgate.net

Table 3: Key FT-IR Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric COO⁻ Stretch | 1540 - 1650 | Strong |

| Symmetric COO⁻ Stretch | 1360 - 1450 | Strong |

| Aromatic C=C Stretch | ~1460 | Medium-Strong |

| C=N Stretch | ~1640 | Medium |

Note: Data is based on established ranges for sodium carboxylates and benzothiazole derivatives. spectroscopyonline.comresearchgate.net

FT-Raman spectroscopy provides complementary vibrational data. While the asymmetric carboxylate stretch is often weak in the Raman spectrum, the symmetric stretch (ν_s(COO⁻)) typically produces a strong signal, often seen around 1415 cm⁻¹ in sodium benzoate. ubbcluj.ro The aromatic ring vibrations of the benzothiazole moiety are also prominent. Key Raman bands for the benzothiazole ring system include the ring breathing mode and C-H in-plane deformations. ubbcluj.rocore.ac.uk This technique is particularly useful for analyzing the skeletal vibrations of the fused ring system, which are strongly Raman active.

Table 4: Key FT-Raman Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Symmetric COO⁻ Stretch | ~1415 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic Ring Stretch | ~1600 | Medium-Strong |

| Aromatic C-H In-plane Bend | 1030 - 1180 | Medium |

Note: Data is inferred from spectra of similar aromatic carboxylates and benzothiazole. ubbcluj.rocore.ac.uk

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Studies

UV-Vis spectroscopy is used to investigate the electronic transitions within the molecule. Benzothiazole derivatives are known to be strong absorbers of ultraviolet radiation due to the presence of the conjugated aromatic system. kuleuven.be The UV-Vis spectrum of this compound is expected to show intense absorption bands in the UV region, typically between 250 and 350 nm. researchgate.netresearchgate.net These absorptions are attributed to π → π* electronic transitions within the fused aromatic ring system. The position of the absorption maxima (λ_max) can be influenced by the solvent polarity. researchgate.net The broad absorption profile is a characteristic feature of many benzothiazole-based compounds. umaine.edu

Table 5: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λ_max (nm) |

| π → π* | 250 - 350 |

Note: Range is based on published data for various benzothiazole derivatives. researchgate.netresearchgate.netumaine.edu

Mass Spectrometry for Compound Identification and Quantification

Mass spectrometry (MS) is a cornerstone in the analytical workflow for this compound, offering high sensitivity and specificity for both qualitative and quantitative analyses. The choice of ionization technique and mass analyzer is critical for obtaining high-quality data.

High-resolution mass spectrometry is indispensable for the unambiguous identification of this compound by providing a highly accurate mass measurement of the molecular ion. This accuracy allows for the determination of the elemental composition, distinguishing the target analyte from other compounds with the same nominal mass.

For the free acid form, 1,3-benzothiazole-2-carboxylic acid, the exact mass can be calculated and experimentally verified. This precise measurement is crucial for its identification in complex mixtures, such as environmental or biological samples, where numerous other compounds may be present.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C8H5NO2S | nih.gov |

| Calculated Exact Mass | 179.00410 u | nih.govchemsrc.com |

| Commonly Observed Ion (Negative ESI) | [M-H]- | |

| m/z of [M-H]- | 178.00 |

Techniques such as liquid chromatography coupled with Orbitrap or quadrupole time-of-flight (QToF) mass spectrometers are frequently employed for the analysis of benzothiazole derivatives in various matrices, providing the necessary resolution and mass accuracy for confident identification. chemsrc.comgeorganics.sk

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information about a compound. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification, even in the absence of a reference standard.

For 1,3-benzothiazole-2-carboxylate, the most likely precursor ion in negative mode ESI would be the deprotonated molecule [M-H]⁻ at m/z 178. In positive mode, the protonated molecule [M+H]⁺ at m/z 180 would be selected. A primary and highly characteristic fragmentation pathway for this compound is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group. Another significant fragmentation involves the loss of the entire carboxyl group as a radical (•COOH, 45 Da), leading to the formation of the stable benzothiazole ring structure.

Based on GC-MS data for the free acid, a major peak is observed at an m/z of 135. nih.gov This corresponds to the benzothiazole moiety following the loss of the carboxylic acid group, highlighting this as a dominant fragmentation pathway.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z | Plausible Structure of Fragment |

|---|---|---|---|---|

| 178.00 | [M-H-CO2]- | CO2 (44.00 Da) | 134.00 | Benzothiazolyl anion |

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile compounds like this compound. Due to the presence of the carboxylic acid group, this compound is readily ionized in negative ion mode.

In a typical ESI experiment, the sample solution is sprayed through a heated capillary to which a high voltage is applied. This process creates charged droplets that shrink as the solvent evaporates, eventually leading to the formation of gas-phase ions. For carboxylic acids, negative ion mode ESI is particularly effective as the acidic proton is easily lost, forming the carboxylate anion [M-H]⁻. This process is highly efficient and generally produces a strong signal for the deprotonated molecular ion with minimal fragmentation in the source, which is ideal for quantification. The sodium salt will readily dissociate in solution, making the carboxylate available for direct analysis.

Other Spectroscopic and Diffraction Techniques

Beyond mass spectrometry, other spectroscopic and diffraction methods provide complementary information about the electronic and solid-state structure of this compound.

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals. While this compound is not itself a radical, ESR can be employed to study radical species that may be formed from it under specific conditions, for instance, through electrochemical oxidation or reaction with radical-generating systems (e.g., hydroxyl radicals).

If a radical cation of the benzothiazole ring were formed, ESR spectroscopy could provide detailed information about the distribution of the unpaired electron's spin density across the molecule. This is achieved by analyzing the g-factor and the hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹⁴N) within the molecule. Studies on other thiazole-based radical cations have demonstrated the utility of ESR in characterizing their electronic structures. nih.gov Such studies on 1,3-benzothiazole-2-carboxylate could offer insights into its reactivity and potential role in redox processes.

X-ray Diffraction (XRD) is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when X-rays pass through a single crystal, the precise coordinates of each atom in the unit cell can be determined. For polycrystalline powders, Powder X-ray Diffraction (PXRD) provides a characteristic "fingerprint" that is unique to a specific crystalline phase. units.itamericanpharmaceuticalreview.com

While a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into the expected solid-state interactions. A crystal structure of 1,3-benzothiazole co-crystallized with oxalic acid reveals that the nitrogen atom of the thiazole ring is a primary hydrogen bond acceptor. nih.gov In the solid state of this compound, it is anticipated that the sodium cations would be coordinated by the oxygen atoms of the carboxylate group. Furthermore, intermolecular interactions such as π-π stacking between the aromatic benzothiazole rings are likely to play a significant role in stabilizing the crystal lattice. These interactions are common in the crystal structures of planar aromatic molecules, including benzothiazole derivatives. nih.gov PXRD would be a critical tool to identify the specific crystalline form (polymorph) of the sodium salt and to monitor its phase purity.

Computational and Theoretical Investigations of 1,3 Benzothiazole 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of the 1,3-benzothiazole-2-carboxylate (B13909208) structure.

Density Functional Theory (DFT) is a widely used computational method to investigate the molecular structure, electronic properties, and reactivity of benzothiazole (B30560) and its derivatives. scirp.orgscirp.org DFT calculations, often using methods like B3LYP with a 6-31+G(d,p) basis set, provide reliable results with relatively low computational cost. scirp.org These studies help in understanding electron distribution, charge transfer characteristics, and reactive sites on the molecule. scirp.orgscirp.org

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE) between HOMO and LUMO is a critical indicator of a molecule's stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com For instance, studies on substituted benzothiazole derivatives show that electron-withdrawing groups can decrease the energy gap, making the compound more reactive. mdpi.com Molecular Electrostatic Potential (MEP) maps, also generated through DFT, visually identify electrophilic and nucleophilic sites, which is crucial for predicting molecular recognition processes and hydrogen bonding patterns. scirp.orgscirp.org

Table 1: Representative DFT-Calculated Parameters for Benzothiazole Derivatives

| Derivative Studied | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Key Finding |

|---|---|---|---|---|

| Phenyl-benzothiazole | - | - | 4.73 | High stability, least reactive in the series. mdpi.com |

| p-methylphenyl-benzothiazole | - | - | 4.71 | High stability, low reactivity. mdpi.com |

| p-chlorophenyl-benzothiazole | - | - | 4.62 | Intermediate stability and reactivity. mdpi.com |

| p-methoxyphenyl-benzothiazole | - | - | 4.64 | Intermediate stability and reactivity. mdpi.com |

| m-CF3-phenyl-benzothiazole | - | - | 4.46 | Low stability, most reactive in the series. mdpi.com |

The Hard-Soft Acid-Base (HSAB) principle is a qualitative concept used to explain the stability of complexes and reaction mechanisms. adichemistry.comwikipedia.org It states that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. wikipedia.orgtamu.edu Hard species are typically small, have a high charge state, and are weakly polarizable, while soft species are larger, have a low charge state, and are strongly polarizable. wikipedia.org

In the context of 1,3-benzothiazole-2-carboxylate, the different atoms can be classified according to the HSAB principle. The oxygen anions of the carboxylate group are considered hard bases. researchgate.net This hard-base nature allows them to coordinate effectively with hard acids, such as metal cations with high oxidation numbers and small ionic sizes. researchgate.net Conversely, the sulfur atom in the thiazole (B1198619) ring is a soft base. adichemistry.com This dual character allows the molecule to interact selectively with different types of electrophiles or metal ions. For example, in reactions with ambidentate nucleophiles, a hard acid would preferentially react with the hard base (oxygen), while a soft acid would react with the soft base (sulfur). wikipedia.org

Table 2: HSAB Classification of Functional Sites in 1,3-Benzothiazole-2-carboxylate

| Functional Site | Atom | HSAB Classification | Preferred Interacting Species |

|---|---|---|---|

| Carboxylate Group | Oxygen | Hard Base researchgate.net | Hard Acids (e.g., H+, Li+, Mg2+, Cr3+) adichemistry.comresearchgate.net |

| Thiazole Ring | Nitrogen | Borderline/Hard Base | Hard to Borderline Acids |

| Thiazole Ring | Sulfur | Soft Base adichemistry.com | Soft Acids (e.g., Pt2+, Ag+) adichemistry.comlibretexts.org |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and orbital interactions within a molecule. scirp.orgscirp.org It provides quantitative insights into donor-acceptor interactions by calculating the second-order perturbation interaction energy (E(2)). scirp.org A higher E(2) value indicates a stronger interaction and greater stabilization of the system. scirp.org

For the benzothiazole structure, NBO analysis reveals significant stabilization from hyperconjugative interactions. scirp.org These interactions involve the delocalization of electron density from donor orbitals (Lewis-type NBOs) to acceptor orbitals (non-Lewis NBOs). scirp.org For example, studies show strong interactions arising from lone pairs on the sulfur atom contributing to the stability of the molecule. scirp.org This analysis helps to understand the intramolecular charge transfer and the sources of molecular stability. scirp.org

Table 3: NBO Analysis of Donor-Acceptor Interactions in Benzothiazole Derivatives

| Donor NBO (Orbital) | Acceptor NBO (Orbital) | Stabilization Energy E(2) (kcal/mol) | Significance |

|---|---|---|---|

| Lone Pair (LP) of Sulfur | Antibonding π*(C-N) | High | Contributes significantly to molecular stability. scirp.org |

| Lone Pair (LP) of Nitrogen | Antibonding σ*(C-C) | Moderate | Enhances delocalization in the ring system. researchgate.net |

| Bonding π(C=C) | Antibonding π*(C=C) | High | Indicates strong π-conjugation within the aromatic system. |

Molecular Modeling and Docking Studies

Molecular modeling and docking are crucial computational methods for predicting how a ligand, such as 1,3-benzothiazole-2-carboxylate, might interact with a biological target, typically a protein.

Molecular docking simulations are performed to predict the binding mode and affinity of a ligand within the active site of a target protein. core.ac.ukbiointerfaceresearch.com These studies are instrumental in structure-based drug design. biointerfaceresearch.com For benzothiazole derivatives, docking studies have been carried out against various protein targets, including enzymes and receptors involved in cancer and microbial infections. core.ac.ukbiointerfaceresearch.comnih.gov

The simulations reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the protein's binding pocket. mdpi.com For example, docking studies of benzothiazole compounds with E. coli dihydroorotase showed the formation of hydrogen bonds with active site residues like LEU222 or ASN44. nih.gov Similarly, interactions with the p56lck enzyme, a target in cancer therapy, involve binding to the ATP binding site. biointerfaceresearch.com The binding energy, or docking score, is calculated to estimate the binding affinity; a lower energy value typically indicates a more stable and favorable interaction. mdpi.comresearchgate.net

Table 4: Predicted Ligand-Protein Interactions for Benzothiazole Derivatives

| Target Protein | Key Interacting Residues | Types of Interactions | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| E. coli Dihydroorotase | ASN44, LEU222 | Hydrogen Bonds nih.gov | - |

| p56lck Kinase | - | Binds to ATP site biointerfaceresearch.com | - |

| Aldose Reductase (ALR2) | His110, Trp111 | π–π, π–alkyl, π–sulfur mdpi.com | -8.39 (for derivative 8d) mdpi.com |

| PPAR-γ | Ala299, Leu300 | Hydrogen Bonds mdpi.com | -7.77 (for derivative 8d) mdpi.com |

| Lysozyme (B549824) | ASP101, ASN103, ALA107 | Electrostatic, Hydrogen Bond, Pi-alkyl mdpi.com | - |

| SARS-CoV-2 Mpro | Thr199, Leu287, Asp289 | Hydrogen Bonds, Ionic Interactions nih.gov | - |

Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) of a molecule. mdpi.com This is often done by systematically rotating specific dihedral angles and calculating the total energy for each resulting structure. mdpi.com The conformers with the lowest energy are the most stable and are more likely to be the biologically active forms.

For derivatives of benzothiazole, conformational scans have been carried out by varying the dihedral angle between the benzothiazole ring and an attached phenyl ring. mdpi.com Such studies have identified that conformers where the rings are planar or near-planar (e.g., at 0° and 180°) are often the most energetically stable. mdpi.com Understanding the preferred conformation is essential, as the shape of the molecule dictates how it can fit into a protein's binding site, thus influencing its biological activity. The stability of a particular conformer is a result of a balance of forces, including steric hindrance and electronic interactions.

Table 5: Conformational Analysis of a Phenyl-Substituted Benzothiazole

| Dihedral Angle (°) | Relative Energy (Hartree) | Stability |

|---|---|---|

| 0 | -0.084752 | Most Stable mdpi.com |

| 30 | Higher | Less Stable |

| 60 | Higher | Less Stable |

| 90 | Highest | Least Stable (Transition State) |

| 120 | Higher | Less Stable |

| 150 | Higher | Less Stable |

| 180 | -0.084752 | Most Stable mdpi.com |

Molecular Dynamics Simulations (Implicitly via conformational dynamics)

Molecular dynamics and conformational analysis are pivotal in understanding the three-dimensional structure and flexibility of benzothiazole derivatives. Conformational studies, often performed using Density Functional Theory (DFT) calculations, explore the potential energy surface of the molecule by systematically varying key dihedral angles. mdpi.comresearchgate.net

Advanced Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing the electronic properties and reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. mdpi.comresearchgate.netwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. mdpi.com

A small HOMO-LUMO gap suggests that electrons can be easily excited from the ground state, indicating higher chemical reactivity and lower kinetic stability. mdpi.com For a series of studied benzothiazole derivatives, the calculated HOMO-LUMO energy gaps were found to be in the range of 4.46–4.73 eV. mdpi.com The distribution of these orbitals is also significant; in many derivatives, the HOMO is localized on one part of the molecule while the LUMO is on another, indicating the path of intramolecular charge transfer upon electronic excitation. mdpi.comresearchgate.net This analysis of frontier orbitals provides valuable insights into the charge transfer characteristics of the molecule. scirp.org

Charge Distribution and Molecular Electrostatic Potential (MESP)

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution within a molecule, allowing for the identification of electron-rich and electron-poor regions. scirp.org This is crucial for predicting how a molecule will interact with other molecules, particularly in biological systems. MESP maps are color-coded, typically with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). scirp.orgresearchgate.net

In the parent benzothiazole molecule, MESP analysis reveals a significant negative potential (a red zone) around the nitrogen atom (N13), identifying it as a primary nucleophilic site. scirp.org Conversely, a positive potential (a blue zone) is often located around specific carbon atoms, such as C7, and hydrogen atoms, marking them as electrophilic sites. scirp.org The specific distribution of electrostatic potential across the molecule is a key determinant of its reactivity and intermolecular interactions. scirp.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfer (ICT)

Natural Bond Orbital (NBO) analysis is a powerful method used to study hyperconjugative interactions, electron delocalization, and intramolecular charge transfer (ICT) within a molecule. scirp.orgscirp.org It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E(2)). scirp.org A high E(2) value indicates a strong electronic interaction and significant charge delocalization. scirp.orgscirp.org

Polarizability and Hyperpolarizability Calculations

Polarizability and hyperpolarizability are measures of how the electron cloud of a molecule is distorted by an external electric field, which is fundamental to understanding its non-linear optical (NLO) properties. mdpi.com Molecules with large hyperpolarizability values are of great interest for applications in modern communication and information processing technologies. mdpi.com

Computational studies on benzothiazole derivatives have shown a wide range of first hyperpolarizability (β₀) values, which are highly dependent on the nature and position of substituent groups. mdpi.com For example, calculated β₀ values for different derivatives have been reported as low as 153.51 Hartree and as high as 3825.91 Hartree. mdpi.com For comparison, the parent 2(3H)-benzothiazolone has a calculated hyperpolarizability of 505.4 Hartree. mdpi.com These calculations are crucial in the rational design of new organic materials with enhanced NLO properties. researchgate.net

Reactivity Descriptors (e.g., electron affinity, ionization potential, chemical hardness/softness, electrophilicity index)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's chemical reactivity and stability. mdpi.comresearchgate.netdergipark.org.tr These descriptors are calculated using the ionization potential (I) and electron affinity (A), which can be approximated from the HOMO and LUMO energies, respectively (I ≈ -E_HOMO; A ≈ -E_LUMO). researchgate.net

Key reactivity descriptors include:

Chemical Hardness (η): Calculated as η = (I - A) / 2, it measures the resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap. dergipark.org.trresearchgate.net

Chemical Softness (S or σ): The reciprocal of hardness (S = 1/η), it indicates a molecule's polarizability. scirp.orgdergipark.org.tr

Electronegativity (χ): Calculated as χ = (I + A) / 2, it measures the ability of a molecule to attract electrons. dergipark.org.trresearchgate.net

Electrophilicity Index (ω): Calculated as ω = μ² / (2η) (where μ is the chemical potential, -χ), it quantifies the energy lowering of a system when it accepts electrons. mdpi.comscirp.orgresearchgate.net

For the parent benzothiazole, calculations have shown it to be a good electron acceptor and the most electrophilic compound in a comparative series, with a calculated electrophilicity index (ω) of 0.1375 eV. scirp.org These descriptors are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. mdpi.comresearchgate.net

Interactive Data Table: Calculated Reactivity Descriptors for Benzothiazole

| Descriptor | Symbol | Formula | Calculated Value (eV) scirp.org | Description |

| Electronegativity | χ | (I + A) / 2 | 0.1511 | Ability to attract electrons. |

| Chemical Hardness | η | (I - A) / 2 | 0.153 | Resistance to change in electron distribution. |

| Chemical Softness | s | 1 / η | 6.5372 | Measure of polarizability (in eV⁻¹). |

| Electrophilicity Index | ω | μ² / (2η) | 0.1375 | Propensity to accept electrons. |

Machine Learning Applications in Computational Chemistry

The primary goal of these machine learning applications is to accelerate the drug discovery process by identifying promising lead compounds and optimizing their structures for enhanced activity and desired properties. By building predictive models, researchers can screen virtual libraries of compounds and prioritize the synthesis and experimental testing of the most promising candidates, thereby saving time and resources.

Detailed research findings from several QSAR studies on benzothiazole derivatives are presented below, highlighting the methodologies and key findings that could be conceptually extended to the study of 1,3-benzothiazole-2-carboxylate and its analogs.

A study on the anticancer activity of benzothiazole derivatives employed the Comparative Molecular Field Analysis (CoMFA) method, a 3D-QSAR technique. The developed model demonstrated good predictive ability with a cross-validation coefficient (q²) of 0.642 and a conventional correlation coefficient (r²) of 0.976. The analysis suggested that the electrostatic and steric fields around the molecules are crucial for their activity. Specifically, the model indicated that electron-withdrawing groups at certain positions could enhance the positive charge and thereby improve the anticancer activity. The volume of the substituents was also identified as a significant factor. mdpi.com

Another research focused on the anthelmintic activity of benzothiazole derivatives, developing a QSAR model using multiple linear regression (MLR). The model showed good statistical significance with a squared correlation coefficient (r²) of 0.8004 and a cross-validated squared correlation coefficient (Q²) of 0.6597. The key molecular descriptors identified in this model were the octanol/water partition coefficient (logP(o/w)) and the total polar surface area (T-psa). The model indicated a positive correlation with logP(o/w) and a negative correlation with T-psa, suggesting that increased lipophilicity and lower polarity are favorable for the anthelmintic activity of these compounds. nih.gov

Furthermore, QSAR models have been developed to understand the antiproliferative activity of novel halogen- and amidino-substituted benzothiazoles against T-cell lymphoma and non-tumor cells. These models elucidated the importance of topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes of the substituents at the 6-position of the benzazole core. researchgate.net

In a study on the antibacterial activity of 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones, QSAR models were generated to determine the contribution of structural and substituent effects to the observed activity. These models help in understanding the structural requirements for potent antibacterial agents within this class of compounds.

The following data tables summarize the findings from representative QSAR studies on benzothiazole derivatives.

| Model | Technique | Cross-validation Coefficient (q²) | Conventional Correlation Coefficient (r²) | Key Findings |

|---|---|---|---|---|

| Anticancer Activity | CoMFA (3D-QSAR) | 0.642 | 0.976 | Electron-withdrawing groups and appropriate substituent volume enhance activity. |

| Model | Technique | Squared Correlation Coefficient (r²) | Cross-validated Squared Correlation Coefficient (Q²) | Important Molecular Descriptors | Correlation with Activity |

|---|---|---|---|---|---|

| Anthelmintic Activity | Multiple Linear Regression (MLR) | 0.8004 | 0.6597 | logP(o/w) | Positive |

| T-psa | Negative |

| Activity | Cell Line | Key Structural Features Influencing Activity |

|---|---|---|

| Antiproliferative | T-cell lymphoma (HuT78) | Topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes of substituents at position 6. |

| Non-tumor (MDCK-1) |

These examples demonstrate the power of machine learning, specifically QSAR, in the computational investigation of benzothiazole derivatives. While direct studies on Sodium 1,3-benzothiazole-2-carboxylate are yet to be published, the methodologies and insights gained from these related studies provide a solid foundation for future computational and theoretical investigations of this specific compound. Such studies could predict its potential biological activities, guide the design of new derivatives with improved properties, and ultimately accelerate its potential applications in various fields.

Reactivity Mechanisms and Catalytic Applications of Benzothiazole Carboxylates

Reaction Mechanism Elucidation

The reactivity of the benzothiazole (B30560) core is fundamental to its utility in synthesis and catalysis. The mechanisms governing its formation and subsequent transformations are critical for controlling reaction outcomes and designing novel applications.

The most prevalent method for synthesizing the benzothiazole nucleus, including 2-carboxylated derivatives, is through the cyclocondensation of 2-aminothiophenols with carboxylic acids or their derivatives. mdpi.comnih.gov One common route to obtain benzothiazole-2-carboxylates involves the reaction of 2-aminothiophenol (B119425) with diethyl oxalate (B1200264), which upon heating, yields ethyl benzothiazole-2-carboxylate. ekb.eg This product can then be hydrolyzed to the corresponding carboxylic acid.

The mechanism generally proceeds via a nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the carboxylic acid derivative, forming a tetrahedral intermediate. ekb.eg This is followed by dehydration to form a Schiff base intermediate. Subsequent intramolecular nucleophilic attack by the thiol group onto the imine carbon leads to the closure of the thiazole (B1198619) ring. nih.gov Finally, an oxidation step, often by air, results in the aromatic benzothiazole ring system. ekb.eg

Baldwin's Rules provide a framework for predicting the favorability of ring-closing reactions. wikipedia.orgchem-station.com The formation of the five-membered thiazole ring in benzothiazole synthesis is classified under these rules. The key ring-forming step, the intramolecular attack of the sulfur nucleophile on the imine carbon (an sp²-hybridized center), can be described as a 5-Endo-Trig cyclization.

According to the original formulation of Baldwin's rules, 5-Endo-Trig closures are considered "disfavored." libretexts.org This is because the trajectory required for the nucleophile to attack the π* orbital of the trigonal center is geometrically difficult to achieve within the constraints of a five-membered ring closure. chem-station.comlibretexts.org However, it is crucial to note that "disfavored" does not mean impossible, but rather that the reaction is slower compared to a "favored" pathway. wikipedia.orglibretexts.org The successful synthesis of benzothiazoles through this route indicates that the reaction proceeds despite the geometric constraints, often facilitated by heating or catalysis which provides the necessary activation energy. nih.govekb.eg It is also important to consider that Baldwin's rules are most predictive for elements in the first and second rows of the periodic table; the larger atomic radius and different bond angles of sulfur (a third-row element) can alter the geometric requirements for cyclization, making the 5-Endo-Trig pathway more accessible than for its oxygen or nitrogen counterparts. libretexts.org

| Baldwin's Rule Classification for Benzothiazole Formation |

| Ring Size |

| Closure Type |

| Electrophile Hybridization |

| Classification |

| Predicted Favorability |

The benzothiazole ring system can undergo various oxidative transformations, including ring-opening reactions. Under the action of mild oxidants like magnesium monoperoxyphthalate (MMPP), benzothiazoles can undergo an oxidative ring-opening to yield acyl aminobenzene sulfonate esters. scholaris.caresearchgate.net

A proposed mechanism for this transformation suggests that a Lewis acidic species, such as the magnesium ion from MMPP, coordinates to the nitrogen of the thiazole ring. scholaris.ca This coordination increases the electrophilicity at the C-2 position. Nucleophilic attack, potentially by water present in the reaction medium, can then occur at this activated C-2 position, leading to the cleavage of the thiazole ring and liberating the thiol and amide functionalities. The liberated thiol is then susceptible to oxidation by the excess oxidant, ultimately forming a sulfonate ester. scholaris.caresearchgate.net This pathway highlights a method to convert the stable benzothiazole heterocycle into functionalized aminobenzene derivatives under mild conditions. scholaris.ca

The reactivity of the benzothiazole core is dictated by the electronic properties of the fused ring system. The thiazole ring is generally electron-withdrawing, influencing the electron density of the entire molecule. wikipedia.org The presence of a carboxylate group at the C-2 position further enhances this electron-withdrawing nature, significantly impacting the molecule's reactivity towards both nucleophiles and electrophiles.

Electrophilic Attack: Due to the electron-deficient nature of the thiazole portion, electrophilic substitution reactions typically occur on the benzene (B151609) ring, which is comparatively more electron-rich. The precise position of substitution is directed by the existing substituents on the benzene ring.

Nucleophilic Attack: The C-2 carbon of the benzothiazole ring is the most electrophilic center and is susceptible to nucleophilic attack. ccsenet.org The electron-withdrawing carboxylate group at this position further increases its electrophilicity. This makes the C-2 position a primary target for nucleophiles, often leading to substitution or ring-opening reactions. A theoretical study using Fukui dual descriptors confirmed that the C-2 carbon is the most electrophilic site in the parent benzothiazole. ccsenet.org The nitrogen atom (N-3) is generally considered the most nucleophilic site within the heterocyclic ring system. ccsenet.org

Role of Benzothiazole Ligands in Catalysis

Benzothiazole derivatives are effective ligands for various transition metal catalysts, particularly palladium. researchgate.net They have been successfully employed in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.

In some cases, the benzothiazole substrate itself can act as a ligand, facilitating the catalytic cycle without the need for external phosphine (B1218219) or N-heterocyclic carbene ligands. nih.gov For the Suzuki coupling of sterically hindered 2'-bromo-2-aryl benzothiazoles, a ligand-free methodology was developed where the nitrogen atom of the benzothiazole ring coordinates to the palladium catalyst. This coordination is proposed to facilitate the rate-determining oxidative addition step, leading to the formation of a palladacyclic intermediate. nih.gov This intermediate then proceeds through the standard transmetallation and reductive elimination steps of the Suzuki cycle to yield the coupled product. nih.gov The ability of the benzothiazole core to form stable complexes with metals like palladium is crucial for the efficiency of these reactions. researchgate.netdntb.gov.ua

| Reaction | Catalyst/Ligand System | Key Feature of Benzothiazole |

| Suzuki-Miyaura Cross-Coupling | Pd(OAc)₂ (ligand-free) | Benzothiazole nitrogen coordinates to Pd, facilitating oxidative addition. nih.gov |

| Suzuki-Miyaura Cross-Coupling | Benzothiazole-based Palladium(II) complexes | Serve as efficient nano-sized, phosphine-free catalysts. researchgate.net |

The benzothiazole moiety is also a key structural component in various organocatalysts. Chiral benzothiazole-containing molecules have been used to catalyze asymmetric reactions, achieving high levels of stereocontrol.

For instance, benzothiazoline (B1199338), a reduced form of benzothiazole, has been identified as a highly effective hydrogen donor in chiral phosphoric acid-catalyzed transfer hydrogenation of ketimines. nih.gov In this system, the chiral phosphoric acid catalyst activates both the ketimine (via its Brønsted acidic site) and the benzothiazoline (via its Brønsted basic site), accelerating the hydride transfer to produce chiral amines with high enantioselectivity. nih.gov The substituent at the C-2 position of the benzothiazoline can be tuned to optimize both reactivity and selectivity. nih.gov

Furthermore, chiral amine catalysts have been used for the direct asymmetric synthesis of pyrimido[2,1-b]benzothiazoles through a [4+2] cyclization of 2-benzothiazolimines and aldehydes. nih.govacs.orgresearchgate.net These reactions proceed with excellent yields and high diastereo- and enantioselectivities. The resulting benzothiazolopyrimidine scaffolds are present in various pharmacologically active molecules and are also used as isothiourea-based organocatalysts themselves. acs.org

Catalytic Green Chemistry Initiatives

The pursuit of sustainable chemical processes has led to significant research into green chemistry approaches for the synthesis and application of benzothiazole derivatives. These initiatives focus on minimizing environmental impact by employing eco-friendly catalysts, alternative energy sources, and greener solvent systems. The primary goal is to develop methods that are not only efficient in terms of yield and reaction time but also adhere to the principles of green chemistry, such as waste reduction and the use of renewable resources. airo.co.inbohrium.com

Key strategies in the green synthesis of benzothiazoles involve the condensation of 2-aminothiophenol with various carbonyl compounds, such as aldehydes, ketones, and carboxylic acids. bohrium.comnih.gov The development of novel catalytic systems is central to these efforts, aiming to replace hazardous reagents and harsh reaction conditions traditionally used. bohrium.commdpi.com

Advancements in Green Catalysis

Recent research has highlighted the use of various catalysts that offer environmental benefits. For instance, heterogeneous catalysts are gaining traction due to their ease of separation from the reaction mixture and potential for recyclability. nih.govresearchgate.net This simplifies the work-up procedure and reduces waste generation. researchgate.net An example is the use of silica (B1680970) sulfuric acid for the one-pot synthesis of 2-substituted benzothiazoles, which offers mild conditions and good to excellent yields. researchgate.net Similarly, tin pyrophosphate (SnP₂O₇) has been employed as a reusable heterogeneous catalyst for the condensation of 2-aminothiophenol with aromatic aldehydes, achieving high yields in very short reaction times. nih.govmdpi.com

Biocatalysts, such as enzymes like laccases, are also being explored to facilitate benzothiazole synthesis under moderate, aqueous conditions, ensuring high selectivity and minimal environmental impact. airo.co.innih.gov The use of metal-free organocatalysts is another avenue that enhances reaction efficiency while reducing byproducts. airo.co.in

Energy-efficient methods are another cornerstone of green chemistry initiatives in this field. Microwave-assisted synthesis and ultrasonic irradiation have been shown to significantly reduce reaction times and energy consumption compared to conventional heating methods. airo.co.inmdpi.com Ultrasound, for instance, has been used in conjunction with heterogeneous catalysts for the C-H arylation of benzothiazole, accelerating the synthesis and saving energy. mdpi.com

The choice of solvent is also a critical factor. Traditional syntheses often rely on volatile and toxic organic solvents. airo.co.in Green chemistry promotes the use of safer alternatives like water, ethanol (B145695), and ionic liquids, which are non-toxic, biodegradable, and often recyclable. airo.co.inscispace.com Some procedures have been developed to be entirely solvent-free, further reducing the environmental footprint. airo.co.in

Below is a data table summarizing various green catalytic methods for the synthesis of benzothiazole derivatives.

| Catalyst System | Reactants | Solvent | Conditions | Yield (%) | Key Green Advantages |

| H₂O₂/HCl | 2-aminothiophenol, Aldehydes | Ethanol | Room Temperature, 1 hr | Excellent | Mild conditions, Readily available reagents |

| SnP₂O₇ | 2-aminothiophenol, Aromatic Aldehydes | Not Specified | Not Specified | 87-95 | High yields, Short reaction times (8-35 min), Reusable catalyst |

| Silica Sulfuric Acid | 2-aminothiophenol, Aromatic Aldehydes | Methanol | Room Temperature | Good to Excellent | Reusable catalyst, Simple procedure, Mild conditions |

| Palladium Nanoparticle-decorated Chitosan (Pd@Chitosan) | Benzothiazole, Aryl iodides/bromides | N,N-dimethylformamide | 80 °C, 2.5h, Ultrasonic irradiation | 83-93 | Use of a natural polymer support, Energy-efficient (ultrasound) |

| Cetyltrimethyl Ammonium (B1175870) Bromide (CTAB) | 2-aminothiophenol, Aldehydes | Water | Not Specified | High | Use of water as solvent, No organic solvents or oxidants |

| Commercial Laccases | 2-aminothiophenol, Aryl-aldehydes | Not Specified | Room Temperature | Not Specified | Use of biocatalyst, Mild conditions |

These initiatives demonstrate a clear trend towards developing more sustainable and environmentally responsible methods for synthesizing benzothiazole compounds. The focus on recyclable catalysts, greener solvents, and energy-efficient reaction conditions contributes significantly to the field of green chemistry. bohrium.comresearchgate.net Future efforts are expected to continue focusing on the design of even more efficient and economical reaction systems to facilitate the industrial-scale preparation of these valuable compounds. researchgate.net

Applications in Advanced Materials and Agrochemical Sciences

Polymer and Dye Chemistry

The rigid, aromatic structure of the benzothiazole (B30560) nucleus imparts desirable characteristics such as thermal stability and chromophoric properties, making its derivatives valuable in the synthesis of polymers and dyes.

Derivatives in Polymer Additives and Stabilizers

Benzothiazole derivatives are utilized in polymer chemistry to enhance material properties. Their inherent thermal stability makes them suitable for inclusion in polymer matrices that are processed or used at high temperatures. Research has shown that incorporating benzothiazole-based structures can lead to polymers with improved resistance to degradation. researchgate.net For instance, some solid-state fluorescent dyes based on benzothiazole show thermal stability up to 270 °C, indicating their potential for polymer applications. researchgate.net